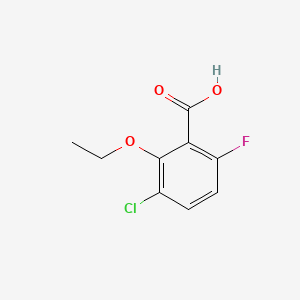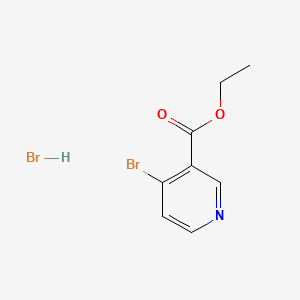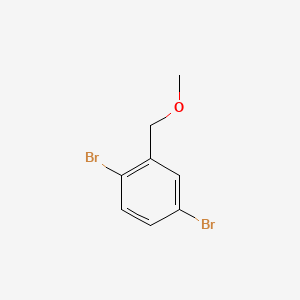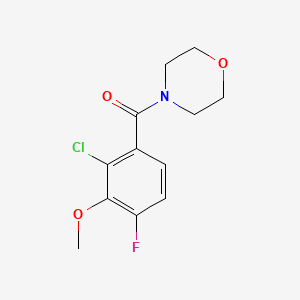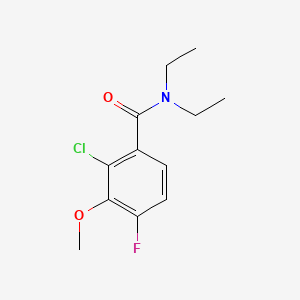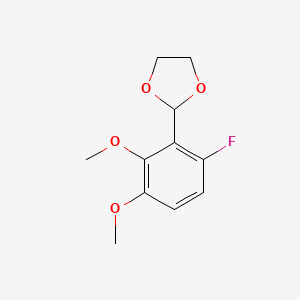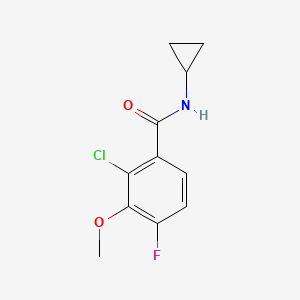
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C11H11ClFNO2 . It has a molecular weight of 243.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H11ClFNO2 . This indicates that the molecule is composed of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting point, and boiling point . Unfortunately, specific physical and chemical properties for this compound were not available in the sources I found.Mécanisme D'action
The mechanism of action of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of hCAII, which is an enzyme involved in the regulation of pH in the body. By inhibiting hCAII, this compound may be able to modulate the pH of the body and thus affect the activity of other enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-cancer properties. In addition, it is thought to be able to modulate the pH of the body, which may affect the activity of other enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide in laboratory experiments include its high selectivity and potency as an inhibitor of hCAII. Additionally, it is relatively easy to synthesize and is soluble in water and ethanol. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Orientations Futures
For the research of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide include further studies into its biochemical and physiological effects, as well as its potential applications in the development of novel compounds with anti-inflammatory and anti-cancer properties. Additionally, further research should be conducted into the mechanism of action of this compound and its potential to modulate the pH of the body. Finally, further research should be conducted into the synthesis of this compound, as well as its potential applications in other scientific fields.
Méthodes De Synthèse
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with cyclopropylmagnesium bromide in the presence of triethylamine. This reaction yields this compound. The second step involves the hydrolysis of the amide group with aqueous sodium hydroxide, which results in the formation of the final product.
Applications De Recherche Scientifique
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a substrate for the synthesis of highly selective and potent inhibitors of the enzyme human carbonic anhydrase II (hCAII). This compound has also been used in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-16-10-8(13)5-4-7(9(10)12)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQAXSDVFBCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





